molecular formula C12H13N3OS B2921660 (4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)(phenyl)methanol CAS No. 21358-27-0

(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)(phenyl)methanol

Cat. No.: B2921660
CAS No.: 21358-27-0
M. Wt: 247.32
InChI Key: LHCIBNVRPCQANT-UHFFFAOYSA-N
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Description

(4-Allyl-5-mercapto-4H-1,2,4-triazol-3-yl)(phenyl)methanol is a triazole-based compound characterized by a 1,2,4-triazole core substituted with an allyl group at the N4 position, a mercapto (-SH) group at C5, and a phenylmethanol moiety at C2. Its molecular formula is C₁₂H₁₃N₃OS, with a molecular weight of 247.32 g/mol .

Properties

IUPAC Name

3-[hydroxy(phenyl)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3OS/c1-2-8-15-11(13-14-12(15)17)10(16)9-6-4-3-5-7-9/h2-7,10,16H,1,8H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHCIBNVRPCQANT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NNC1=S)C(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)(phenyl)methanol typically involves the reaction of allyl isothiocyanate with phenylhydrazine to form an intermediate, which is then cyclized to produce the triazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)(phenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole derivative.

    Substitution: The allyl group can participate in substitution reactions, such as nucleophilic substitution, to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrotriazole derivatives, and various substituted triazoles, depending on the specific reaction and conditions employed.

Scientific Research Applications

Chemistry

In chemistry, (4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)(phenyl)methanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound has been studied for its potential antimicrobial and antifungal properties. The presence of the triazole ring is known to enhance the biological activity of compounds, making it a promising candidate for the development of new therapeutic agents.

Medicine

In medicine, this compound is being investigated for its potential use in the treatment of various diseases. Its ability to interact with biological targets, such as enzymes and receptors, makes it a potential lead compound for drug discovery.

Industry

In the industrial sector, this compound can be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of (4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)(phenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of their biological functions. The allyl and mercapto groups may also contribute to the compound’s activity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The compound’s structure is compared to five analogs (Table 1), highlighting substituent variations and their impact on molecular weight and polarity:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features Reference
(4-Allyl-5-mercapto-4H-1,2,4-triazol-3-yl)(phenyl)methanol C₁₂H₁₃N₃OS 247.32 Allyl (N4), phenylmethanol (C3) High reactivity due to allyl and -SH
[4-Ethyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methanol C₁₃H₁₇N₃O 231.30 Ethyl (N4), phenethyl (C5) Increased hydrophobicity
Cyclohexyl(4H-1,2,4-triazol-3-yl)methanol C₉H₁₅N₃O 181.24 Cyclohexyl (C3) Enhanced steric bulk
4-[2-[4-(4-Fluorophenyl)-5-mercapto-4H-1,2,4-triazol-3-yl]ethyl]phenol C₁₆H₁₄FN₃OS 315.37 Fluorophenyl (N4), ethylphenol (C3) Improved hydrogen bonding capacity
(E)-3-(((3-Mercapto-5-(3-methoxyphenyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenol C₁₆H₁₄N₄O₂S 326.37 Methoxyphenyl (C5), imine-phenol (C3) Extended conjugation

Key Observations :

  • The allyl group in the target compound enhances electrophilicity compared to ethyl or cyclohexyl substituents .
  • Fluorine and methoxy substituents in and improve polarity and bioavailability.

Biological Activity

(4-Allyl-5-mercapto-4H-1,2,4-triazol-3-yl)(phenyl)methanol, a compound with the CAS number 21358-27-0, belongs to the triazole class of compounds. Its unique structure includes an allyl group, a mercapto group, and a phenylmethanol moiety, contributing to its potential biological activity. This article reviews the biological activity of this compound, focusing on its antimicrobial and antifungal properties, mechanism of action, and comparisons with similar compounds.

PropertyValue
Molecular FormulaC12H13N3OS
Molecular Weight253.31 g/mol
CAS Number21358-27-0
StructureChemical Structure

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. The presence of the triazole ring is pivotal in enhancing these biological activities. Studies have shown that compounds containing triazole structures often demonstrate effective inhibition against various bacterial strains and fungi.

  • Antibacterial Activity :
    • The compound has been evaluated against a range of Gram-positive and Gram-negative bacteria. In vitro studies reported Minimum Inhibitory Concentrations (MICs) indicating notable efficacy against pathogens such as Escherichia coli and Staphylococcus aureus.
    • For instance, one study found that derivatives of mercapto-triazoles showed MIC values as low as 16 µg/mL against E. coli .
  • Antifungal Activity :
    • The antifungal properties were highlighted in tests against Candida albicans, where the compound demonstrated effective inhibition comparable to established antifungal agents .

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets:

  • Enzyme Inhibition : The triazole ring can form hydrogen bonds with active sites of enzymes involved in fungal cell wall synthesis and bacterial metabolism.
  • Binding Affinity : The allyl and mercapto groups enhance binding affinity to biological targets, potentially leading to the disruption of cellular processes.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally related compounds:

Compound NameAntimicrobial ActivityUnique Features
(4-Allyl-5-mercapto-4H-1,2,4-triazol-3-yl)(phenyl)ethanolModerateHydroxyl group enhances solubility
(4-Allyl-5-thioacetamido-1,2,4-triazole)HighThioacetamido group increases potency
(5-Mercapto-[1,2,4]triazole)LowLacks allyl group

Case Studies

Several case studies have investigated the biological activity of this compound:

  • Study on Antimicrobial Efficacy : A comprehensive study assessed the antibacterial effects of various triazole derivatives including (4-alleyl...)(phenyl)methanol. Results indicated that modifications in functional groups significantly influenced antimicrobial potency .
  • In Silico Molecular Docking Studies : Molecular docking studies demonstrated high binding affinities for (4-alleyl...)(phenyl)methanol with specific bacterial enzymes. The docking scores ranged from -9.8 to -9.6 kcal/mol, suggesting robust interactions that may explain its biological activity .

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